molecular formula C25H27NO7S B555084 (s)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate CAS No. 2886-33-1

(s)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate

Cat. No. B555084
CAS RN: 2886-33-1
M. Wt: 485.6 g/mol
InChI Key: HLMUYZYLPUHSNV-NTISSMGPSA-N
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Description

“(S)-Diallyl 2-aminosuccinate 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C17H23NO7S . It has a molecular weight of 385.43 . It’s a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO4.C7H8O3S/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,8H,1-2,5-7,11H2;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1 . This code can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Analytical Method Development

Research has led to the development of improved analytical methods utilizing chromogenic systems. For instance, an enzymatic uric acid assay was enhanced by a chromogenic detection system, which is reliable, simple, and suitable for both manual and automated procedures, demonstrating the compound's utility in clinical chemistry and diagnostics (Fossati, Prencipe, & Berti, 2010).

Crystallography and Material Science

In material science, the study of crystal structures, such as the asymmetric unit of 2-amino-6-methylpyridinium 4-methylbenzenesulfonate, reveals insights into molecular geometries and interactions. These findings are vital for understanding and designing new materials with specific properties (Babu et al., 2014).

Photochemistry and Photophysics

The field of photochemistry has explored compounds like oxime sulfonates for their potential as photoacid generators, offering insights into photochemical decompositions and applications in polymer resists (Plater, Harrison, & Killah, 2019).

Biochemical Studies

Biochemical applications are highlighted by the synthesis and characterization of charge transfer complexes, like 2-aminopyridinium-4-methylbenzenesulfonate, which show potential in DNA binding and antioxidant activity. Such studies contribute to our understanding of molecular interactions and their implications in biological systems (Vadivelan et al., 2015).

Organic Synthesis

Organic synthesis research has utilized aminopropanedinitrile 4-methylbenzenesulfonate derivatives in reactions with isothiocyanates to produce novel thiazole and pyrimidine derivatives, showcasing the compound's utility in synthesizing new organic molecules with potential applications in pharmaceuticals and materials science (Freeman & Kim, 1991).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

dibenzyl (2S)-2-aminobutanedioate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMUYZYLPUHSNV-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate

CAS RN

2886-33-1
Record name L-Aspartic acid, 1,4-bis(phenylmethyl) ester, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2886-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-bis(benzyloxycarbonyl)ethylammonium toluene-p-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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